Cas no 635305-48-5 (4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane is a high-purity boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane framework ensures enhanced shelf life and handling convenience compared to boronic acids. The methylthiophene moiety facilitates selective functionalization in heterocyclic synthesis, making it valuable for pharmaceutical and materials science applications. The tetramethyl substitution on the borolane ring further improves stability against protodeboronation, ensuring consistent reactivity under diverse conditions. This compound is particularly useful in constructing complex organic architectures, offering reliable performance in palladium-catalyzed transformations. Suitable for use under inert conditions, it is supplied in rigorously controlled purity to meet demanding synthetic requirements.
4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane structure
635305-48-5 structure
Product Name:4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
CAS No:635305-48-5
MF:C11H17BO2S
MW:224.127482175827
MDL:MFCD11045430
CID:68519
PubChem ID:10443592
Update Time:2025-10-29

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
    • 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
    • 4-Methylthiophene-2-boronic acid pinacol ester
    • 4-Methyl-2-thiopheneboronic Acid Pinacol Ester
    • 4,4,5,5-Tetramethyl-2-(4-methyl-2-thienyl)-1,3,2-dioxaborolane
    • 4-METHYLTHIOPHENE-2-BORONIC ACID, PINACOL ESTER
    • 4-Methyl-2-thienylboronic acid pinacol ester
    • 2-(4-Methyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • FNRMPXJVCSMVMA-UHFFFAOYSA-N
    • SB66869
    • AS-55610
    • M2647
    • 2-(4-Methyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 4-Methyl-2-thienylboronic acid pinacol ester, 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
    • A849891
    • DTXSID50440013
    • FT-0765709
    • 4-Methylthiophene-2-boronic acid pinacol ester, 97%
    • EN300-212652
    • MFCD11045430
    • 635305-48-5
    • SCHEMBL1988136
    • AKOS015943401
    • CS-0091600
    • 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-[1,3,2]dioxaborolane
    • SY057271
    • A12709
    • DB-073337
    • MDL: MFCD11045430
    • Inchi: 1S/C11H17BO2S/c1-8-6-9(15-7-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3
    • InChI Key: FNRMPXJVCSMVMA-UHFFFAOYSA-N
    • SMILES: S1C=C(C)C=C1B1OC(C)(C)C(C)(C)O1

Computed Properties

  • Exact Mass: 224.10400
  • Monoisotopic Mass: 224.1042311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.7

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: 26-31 °C
  • Boiling Point: 309.6±30.0 °C at 760 mmHg
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • PSA: 46.70000
  • LogP: 2.35570
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane Security Information

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane Pricemore >>

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4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  1 min, rt
1.2 1 h, rt
Reference
Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization
Chotana, Ghayoor A.; Kallepalli, Venkata A.; Maleczka, Robert E. Jr.; Smith, Milton R. III, Tetrahedron, 2008, 64(26), 6103-6114

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) Solvents: Methylcyclohexane ;  5 min, rt
1.2 Reagents: N,N-Bis(1-methylethyl)boranamine ;  4 h, 110 °C; 110 °C → rt
1.3 Solvents: Tetrahydrofuran ;  1.5 h, rt
Reference
Iridium/N-heterocyclic carbene-catalyzed C-H borylation of arenes by diisopropylaminoborane
Tobisu, Mamoru; Igarashi, Takuya; Chatani, Naoto, Beilstein Journal of Organic Chemistry, 2016, 12, 654-661

Production Method 3

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  15 - 30 min, rt
1.2 rt; 25 h, 65 °C
Reference
Iridium-Catalyzed Silylation of Five-Membered Heteroarenes: High Sterically Derived Selectivity from a Pyridyl-Imidazoline Ligand
Karmel, Caleb; Rubel, Camille Z.; Kharitonova, Elena V.; Hartwig, John F., Angewandte Chemie, 2020, 59(15), 6074-6081

Production Method 4

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  15 - 30 min, rt
1.2 25 h, 65 °C
Reference
Iridium-catalyzed silylation of five-membered heteroarenes: high sterically derived selectivity from a pyridyl-imidazoline ligand
Karmel, Caleb; Rubel, Camille Z.; Kharitonova, Elena V.; Hartwig, John F., ChemRxiv, 2019, 1, 1-10

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
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(CAS:635305-48-5)4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
Order Number:A849891
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:26
Price ($):292.0
Email:sales@amadischem.com

Additional information on 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane

Recent Advances in the Application of 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane (CAS: 635305-48-5) in Chemical Biology and Pharmaceutical Research

The compound 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane (CAS: 635305-48-5) has recently emerged as a critical reagent in the field of chemical biology and pharmaceutical research. This boronic ester derivative is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Its unique structural features, such as the presence of a thiophene ring and a dioxaborolane moiety, make it particularly valuable for the construction of heterocyclic compounds with potential biological activity.

Recent studies have highlighted the role of 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane in the synthesis of novel drug candidates. For instance, researchers have employed this compound as a key intermediate in the development of kinase inhibitors, which are pivotal in targeted cancer therapies. The boronic ester functionality facilitates efficient coupling with aryl halides, enabling the rapid assembly of diverse molecular scaffolds. This versatility has been exploited in the design of libraries of small molecules for high-throughput screening against various disease targets.

In addition to its synthetic utility, 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane has been investigated for its potential in bioconjugation strategies. The boronic acid moiety, generated in situ from the boronic ester, can form stable complexes with diols and other nucleophiles, making it a valuable tool for labeling biomolecules such as sugars and glycoproteins. This property has been leveraged in the development of diagnostic probes and targeted drug delivery systems, where precise molecular recognition is essential.

Recent advancements in the characterization of 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane have also shed light on its stability and reactivity under various conditions. Studies have demonstrated that this compound exhibits excellent air and moisture stability, which is a significant advantage for practical applications in large-scale synthesis. Furthermore, its compatibility with a wide range of functional groups and reaction conditions has been confirmed, reinforcing its status as a versatile building block in medicinal chemistry.

Looking ahead, the continued exploration of 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane is expected to yield further innovations in drug discovery and chemical biology. Its integration into automated synthesis platforms and combinatorial chemistry approaches holds promise for accelerating the identification of new therapeutic agents. Moreover, ongoing research into its mechanistic details and optimization of reaction conditions will likely expand its applicability to even more challenging synthetic transformations.

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Amadis Chemical Company Limited
(CAS:635305-48-5)4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
A849891
Purity:99%
Quantity:25g
Price ($):292.0
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